Gneafricanin F

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C30H26O8 |

|---|---|

Peso molecular |

514.5 g/mol |

Nombre IUPAC |

5,10-bis(4-hydroxy-3-methoxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol |

InChI |

InChI=1S/C30H26O8/c1-37-23-7-13(3-5-19(23)33)25-27-17(9-15(31)11-21(27)35)30-26(14-4-6-20(34)24(8-14)38-2)28-18(29(25)30)10-16(32)12-22(28)36/h3-12,25-26,29-36H,1-2H3 |

Clave InChI |

OKIMTRPPSUDYOK-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=CC(=C1)C2C3C(C(C4=C3C=C(C=C4O)O)C5=CC(=C(C=C5)O)OC)C6=C2C(=CC(=C6)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

Gneafricanin F: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

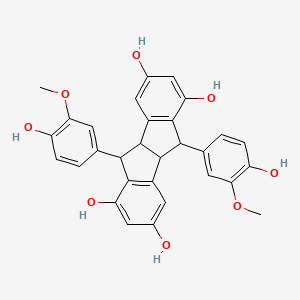

Gneafricanin F is a naturally occurring stilbenoid dimer isolated from the stem lianas of Gnetum africanum. Its chemical structure has been elucidated as 5,10-bis(4-hydroxy-3-methoxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol. This document provides a detailed overview of its chemical structure, physicochemical properties, and the experimental methodologies employed for its isolation and characterization. All quantitative data are presented in structured tables, and a visualization of its chemical structure is provided.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure, classified as a stilbenoid dimer. The molecule features a tetrahydroindeno[2,1-a]indene core substituted with two 4-hydroxy-3-methoxyphenyl groups and four hydroxyl groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₂₆O₈ | [1] |

| Molecular Weight | 514.53 g/mol | [1] |

| IUPAC Name | 5,10-bis(4-hydroxy-3-methoxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol | [1] |

| CAS Number | 477561-12-9 |

Experimental Protocols

Isolation of this compound

The isolation of this compound was first reported by Iliya et al. from the stem lianas of Gnetum africanum. The general procedure is as follows:

-

Extraction: The dried and powdered stem lianas of Gnetum africanum are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane, chloroform, ethyl acetate, and water.

-

Chromatographic Purification: The fraction containing this compound is further purified using a combination of column chromatography techniques. This may include:

-

Silica gel column chromatography with a gradient elution system (e.g., chloroform-methanol).

-

Sephadex LH-20 column chromatography to remove smaller molecules.

-

Preparative High-Performance Liquid Chromatography (HPLC) for final purification to yield pure this compound.

-

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information about the number and chemical environment of protons in the molecule.

-

¹³C-NMR: Determines the number and types of carbon atoms.

-

2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure and the determination of the relative stereochemistry.

-

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as hydroxyl (-OH) and aromatic rings.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, characteristic of the stilbenoid chromophore.

Spectroscopic Data

While the original publication by Iliya et al. provides the detailed spectroscopic data that led to the structure elucidation of this compound, a summarized table of key data is presented below. For full details, consulting the original publication is recommended.

Table 2: Selected Spectroscopic Data for this compound

| Data Type | Key Observations |

| HR-FAB-MS | [M-H]⁻ ion peak observed, confirming the molecular formula C₃₀H₂₅O₈. |

| ¹H-NMR (in acetone-d₆) | Signals corresponding to aromatic protons of the 1,3,4-trisubstituted benzene (B151609) rings, methoxy (B1213986) groups, and aliphatic protons of the tetrahydroindenoindene core. |

| ¹³C-NMR (in acetone-d₆) | Resonances for all 30 carbon atoms, including those of the aromatic rings, methoxy groups, and the aliphatic core. |

| UV (in MeOH) | Absorption maxima characteristic of a stilbenoid structure. |

| IR (KBr) | Absorption bands indicating the presence of hydroxyl groups and aromatic rings. |

Visualization of Chemical Structure

Caption: Chemical structure of this compound.

Conclusion

This compound is a structurally interesting stilbenoid dimer with a complex polycyclic system. Its isolation from Gnetum africanum and subsequent structure elucidation through modern spectroscopic techniques provide a solid foundation for further research into its biological activities and potential applications in drug development. The detailed experimental protocols outlined in this guide offer a basis for the reproduction of its isolation and characterization, facilitating future investigations into this and related natural products.

References

Gneafricanin F: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gneafricanin F is a naturally occurring stilbenoid, a class of phenolic compounds recognized for their diverse biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties. While direct experimental data on the biological activities and mechanisms of action of this compound are limited in publicly available scientific literature, this document extrapolates potential areas of investigation based on the well-documented pharmacology of related stilbenoids isolated from its natural source, Gnetum africanum.

Physicochemical Properties of this compound

The fundamental molecular characteristics of this compound are summarized below. This data is essential for its identification, characterization, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₃₀H₂₆O₈ | [PubChem] |

| Molecular Weight | 514.53 g/mol | [TargetMol] |

| CAS Number | 477561-12-9 | [TargetMol] |

| IUPAC Name | 5,10-bis(4-hydroxy-3-methoxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol | [PubChem] |

Potential Biological Activities and Therapeutic Areas of Interest

This compound is isolated from Gnetum africanum, a plant rich in various stilbenoids.[1][2][3] The stilbenoid class of compounds, including the well-studied resveratrol, is known to possess a wide range of pharmacological effects.[1][2] While specific studies on this compound are not extensively reported, its structural similarity to other bioactive stilbenoids suggests it may exhibit comparable activities, making it a molecule of interest for further investigation in the following areas:

-

Antioxidant Activity: Stilbenoids are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress, a key factor in numerous chronic diseases.

-

Anti-inflammatory Effects: Many stilbenoids have been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory enzymes and cytokines.

-

Anticancer Properties: Research on various stilbenoids has indicated potential anticancer effects, including the inhibition of cancer cell proliferation and induction of apoptosis.

-

Antidiabetic Potential: Some stilbenoids have been investigated for their ability to improve glucose metabolism and insulin (B600854) sensitivity.

Hypothetical Signaling Pathways for Stilbenoids

The biological effects of stilbenoids are often mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound have not been elucidated, the following diagram illustrates a generalized pathway often associated with the antioxidant and anti-inflammatory actions of stilbenoids.

Experimental Protocols: A General Framework for Isolation

1. Plant Material Collection and Preparation:

- Collect fresh plant material (e.g., stems, leaves) of Gnetum africanum.

- Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

- Grind the dried plant material into a fine powder.

2. Extraction:

- Macerate the powdered plant material with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of solvents) at room temperature for an extended period (e.g., 24-72 hours), often with occasional agitation.

- Filter the extract to remove solid plant debris.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation and Purification:

- The crude extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.

- Column chromatography is a key step for purification. Various stationary phases can be employed, including silica (B1680970) gel, Sephadex LH-20, or reversed-phase C18 silica.

- Elution is typically performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

- Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compounds of interest.

- Further purification of the fractions containing stilbenoids can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

4. Structure Elucidation:

- The structure of the isolated pure compound is determined using spectroscopic techniques, including:

- Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To elucidate the detailed chemical structure.

The following diagram illustrates a typical workflow for the isolation of natural products like this compound.

Conclusion and Future Directions

This compound represents a potentially valuable natural product for further pharmacological investigation. While its fundamental chemical properties are known, a significant opportunity exists for the scientific community to explore its biological activities and mechanisms of action. Future research should focus on in vitro and in vivo studies to validate the hypothesized antioxidant, anti-inflammatory, and other potential therapeutic effects. Elucidating the specific molecular targets and signaling pathways of this compound will be crucial for understanding its full therapeutic potential and for the development of novel drug candidates.

References

Unveiling Gnetifricanin F: A Technical Guide to its Natural Source and Scientific Significance

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical guide has been compiled detailing the natural source, isolation, and characteristics of Gneafricanin F, a notable stilbene (B7821643) dimer. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a consolidated overview of this natural compound.

Gnetifricanin F is a stilbenoid scientifically identified and isolated from the stems of Gnetum africanum Welw. This finding was first reported by Iliya et al. in 2003, who successfully isolated and characterized four novel stilbene dimers, including this compound, from this plant species. Gnetum africanum, a climbing vine native to tropical Africa, is a rich source of various stilbenoids, a class of compounds known for their diverse biological activities.

Quantitative Analysis of Gnetifricanin F and Related Stilbenoids

| Compound | Plant Source | Plant Part | Yield/Concentration | Reference |

| Gnetifricanin F | Gnetum africanum | Stems | Not specified in available literature | Iliya et al., 2003 |

| Gnemonoside A (diastereomers) | Gnetum africanum | Rhizomes | Not specified in available literature | Buffeteau et al., 2014 |

| Gnemonoside C | Gnetum africanum | Rhizomes | Not specified in available literature | Buffeteau et al., 2014 |

| Gnemonoside D | Gnetum africanum | Rhizomes | Not specified in available literature | Buffeteau et al., 2014 |

| Gnetin C | Gnetum africanum | Rhizomes | Not specified in available literature | Buffeteau et al., 2014 |

Experimental Protocols for Isolation and Characterization

The isolation of Gnetifricanin F and other stilbenoids from Gnetum africanum involves a multi-step process combining extraction and chromatographic techniques. The following is a generalized protocol based on methodologies reported for stilbenoid isolation from this genus.

Extraction

The air-dried and powdered stems of Gnetum africanum are subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with a solvent of medium polarity, such as acetone (B3395972) or a mixture of ethanol (B145695) and water, to efficiently extract the desired stilbenoid compounds.

Fractionation

The crude extract is then concentrated under reduced pressure and subjected to fractionation. This is often achieved through liquid-liquid partitioning with solvents of increasing polarity, for instance, a sequence of n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their solubility.

Chromatographic Purification

The fractions enriched with stilbenoids are further purified using a combination of chromatographic techniques. These may include:

-

Column Chromatography: Using silica (B1680970) gel or Sephadex LH-20 as the stationary phase to separate compounds based on their polarity and size.

-

Preparative High-Performance Liquid Chromatography (HPLC): Employing a reversed-phase column (e.g., C18) with a gradient elution system, typically involving water and methanol (B129727) or acetonitrile, to achieve high-resolution separation and purification of individual compounds.

Structure Elucidation

The chemical structure of the isolated Gnetifricanin F is determined using a suite of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are used to determine the connectivity of protons and carbons and to establish the overall structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to determine the exact molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule, which is characteristic of the stilbenoid chromophore.

Logical Workflow for Isolation and Characterization

Potential Signaling Pathways and Biological Activities

While specific studies on the signaling pathways modulated by Gnetifricanin F are limited, the broader class of stilbenoids from Gnetum species has been reported to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. These activities are often attributed to the modulation of key cellular signaling pathways.

Unveiling Gneafricanin F: A Technical Guide to its Isolation from Gnetum africanum

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the isolation of Gneafricanin F, a dimeric stilbene, from the stems of Gnetum africanum. This document outlines the detailed experimental protocols for extraction and purification, presents quantitative data including spectroscopic analysis, and visualizes the isolation workflow.

Introduction

Gnetum africanum, a vine native to tropical Africa, is a rich source of various phytochemicals, including a diverse array of stilbenoids. Among these, this compound, a resveratrol (B1683913) dimer, has garnered interest for its potential biological activities. The isolation and characterization of such compounds are crucial first steps in the exploration of their therapeutic potential. This guide provides a comprehensive overview of the methodology for obtaining pure this compound.

Data Presentation

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The key quantitative data are summarized below.

| Spectroscopic Analysis | Observed Values for this compound |

| HR-FAB-MS | m/z 515.1729 [M+H]⁺ (Calculated for C₃₀H₂₇O₈, 515.1706) |

| ¹H-NMR (CD₃OD, 500 MHz) | See Table 2 for detailed assignments |

| ¹³C-NMR (CD₃OD, 125 MHz) | See Table 2 for detailed assignments |

Table 1: High-Resolution Mass Spectrometry and NMR Spectroscopy Platforms for this compound.

| Position | δC (ppm) | δH (ppm, J in Hz) |

| Ring A | ||

| 1 | 110.1 | 6.22 (d, 2.3) |

| 2 | 159.0 | |

| 3 | 96.6 | 6.01 (d, 2.3) |

| 4 | 159.8 | |

| 5 | 106.8 | |

| 6 | 132.2 | 6.51 (s) |

| Ring B | ||

| 1' | 131.9 | |

| 2' | 111.4 | 6.91 (d, 1.9) |

| 3' | 148.9 | |

| 4' | 148.0 | |

| 5' | 116.3 | 6.78 (d, 8.2) |

| 6' | 120.4 | 6.69 (dd, 8.2, 1.9) |

| Ring C | ||

| 1'' | 136.1 | |

| 2'' | 129.1 | 7.08 (d, 8.5) |

| 3'' | 115.3 | 6.70 (d, 8.5) |

| 4'' | 158.2 | |

| 5'' | 115.3 | 6.70 (d, 8.5) |

| 6'' | 129.1 | 7.08 (d, 8.5) |

| Ring D | ||

| 1''' | 131.9 | |

| 2''' | 111.4 | 6.91 (d, 1.9) |

| 3''' | 148.9 | |

| 4''' | 148.0 | |

| 5''' | 116.3 | 6.78 (d, 8.2) |

| 6''' | 120.4 | 6.69 (dd, 8.2, 1.9) |

| Other | ||

| 7 | 89.9 | 4.49 (d, 6.0) |

| 8 | 55.4 | 3.51 (d, 6.0) |

| 7'' | 89.9 | 4.49 (d, 6.0) |

| 8'' | 55.4 | 3.51 (d, 6.0) |

| 3'-OCH₃ | 56.4 | 3.84 (s) |

| 3'''-OCH₃ | 56.4 | 3.84 (s) |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound.

Experimental Protocols

The isolation of this compound from the stems of Gnetum africanum is a multi-step process involving extraction, solvent partitioning, and chromatographic separation.

Plant Material and Extraction

-

Plant Material: The stems of Gnetum africanum were collected and air-dried.

-

Extraction: The dried, powdered stems (2.0 kg) were extracted with methanol (B129727) (MeOH, 10 L) at room temperature for one week. The extraction was repeated three times. The combined methanolic extracts were concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning

The crude methanolic extract was suspended in water and successively partitioned with solvents of increasing polarity to separate compounds based on their chemical properties.

-

n-Hexane

-

Ethyl acetate (B1210297) (EtOAc)

-

n-Butanol (n-BuOH)

Chromatographic Isolation

The ethyl acetate soluble fraction, which was found to contain the desired stilbenoids, was subjected to a series of chromatographic techniques for the purification of this compound.

-

Silica (B1680970) Gel Column Chromatography: The EtOAc fraction was chromatographed on a silica gel column, eluting with a gradient of n-hexane and ethyl acetate, followed by a gradient of chloroform (B151607) and methanol. Fractions were collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound were further purified on a Sephadex LH-20 column using methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative HPLC on an ODS column using a methanol-water gradient system to yield pure this compound.

Visualization of the Isolation Workflow

The following diagram illustrates the key stages in the isolation of this compound.

Caption: Workflow for the isolation of this compound.

Signaling Pathways

Currently, there is a lack of specific research on the signaling pathways directly modulated by this compound. However, related stilbenoids, such as resveratrol, are known to interact with various cellular signaling cascades, including those involved in inflammation, apoptosis, and cell proliferation. Future research is warranted to elucidate the specific molecular targets and signaling pathways of this compound.

The diagram below represents a generalized signaling pathway often associated with the biological activities of stilbenoids, which may serve as a hypothetical framework for future investigations into this compound.

Caption: Hypothetical signaling pathway for this compound.

Conclusion

This technical guide provides a foundational protocol for the successful isolation and characterization of this compound from Gnetum africanum. The detailed methodologies and comprehensive data presentation are intended to facilitate further research into the biological activities and potential therapeutic applications of this novel stilbenoid. The elucidation of its specific interactions with cellular signaling pathways remains a key area for future investigation.

The Biosynthesis of Gneafricanin F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Gneafricanin F, a dimeric stilbenoid isolated from Gnetum africanum. Drawing upon the established principles of stilbenoid biosynthesis and enzymatic reactions, this document outlines the likely sequence of molecular transformations, key enzymatic players, and the experimental methodologies required for pathway elucidation.

Introduction to this compound and Stilbenoids

This compound is a complex stilbenoid dimer found in the stem lianas of Gnetum africanum.[1] Stilbenoids are a class of plant secondary metabolites characterized by a C6-C2-C6 carbon skeleton. They are a branch of the well-established phenylpropanoid pathway, which is responsible for the synthesis of a wide array of natural products, including flavonoids and lignins.[2] Stilbenoids, particularly their oligomeric forms like this compound, have garnered significant interest due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. The biosynthesis of these complex dimers is a fascinating example of how plants create chemical diversity through the oxidative coupling of simpler monomeric units.

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been explicitly elucidated in the literature, a scientifically sound pathway can be proposed based on its chemical structure and the known biosynthesis of related stilbenoids in the Gnetum genus and other plants. The pathway can be divided into two main stages: the formation of the monomeric precursor and its subsequent dimerization.

Stage 1: Biosynthesis of the Monomeric Precursor, Isorhapontigenin (B148646)

The biosynthesis of stilbenoid monomers is initiated from the shikimate and acetate-malonate pathways.[2]

-

Phenylpropanoid Pathway Initiation: The pathway begins with the aromatic amino acid L-phenylalanine, which is converted to cinnamic acid and then to p-coumaroyl-CoA.

-

Stilbene (B7821643) Synthase Activity: The key enzyme, stilbene synthase (STS), catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the foundational stilbene scaffold, resveratrol (B1683913).

-

Post-Synthesis Modification (Methylation): To arrive at the direct precursor of this compound, resveratrol undergoes a methylation step. An O-methyltransferase (OMT) enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of resveratrol, yielding isorhapontigenin. Based on the structure of this compound, this methylation occurs at the 3-hydroxyl position of the resveratrol B-ring.

Stage 2: Dimerization of Isorhapontigenin to this compound

The formation of this compound occurs through the oxidative coupling of two isorhapontigenin molecules.[2][3]

-

Enzymatic Oxidation: This reaction is catalyzed by oxidative enzymes, such as laccases or peroxidases. These enzymes generate phenoxy radicals from the isorhapontigenin monomers.

-

Radical-Radical Coupling: The highly reactive phenoxy radicals then undergo a regio- and stereoselective coupling to form the dimeric structure of this compound. The specific bond formation in this compound suggests a complex cyclization reaction following the initial coupling.

The proposed overall biosynthetic pathway is illustrated in the diagram below.

Quantitative Data

Currently, there is a lack of specific quantitative data in the published literature regarding the enzyme kinetics and reaction yields for the biosynthesis of this compound. Future research should aim to populate the following tables with empirical data to provide a more complete understanding of this pathway.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate(s) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| Stilbene Synthase (G. africanum) | p-Coumaroyl-CoA | Data not available | Data not available | Data not available | |

| Malonyl-CoA | Data not available | Data not available | Data not available | ||

| O-Methyltransferase (G. africanum) | Resveratrol | Data not available | Data not available | Data not available | |

| SAM | Data not available | Data not available | Data not available | ||

| Laccase/Peroxidase (G. africanum) | Isorhapontigenin | Data not available | Data not available | Data not available |

Table 2: In Vitro and In Vivo Yields

| Reaction Stage | Starting Material | Product | Yield (%) | Conditions | Source |

| Monomer Synthesis | p-Coumaroyl-CoA | Isorhapontigenin | Data not available | in vitro / in vivo | |

| Dimerization | Isorhapontigenin | This compound | Data not available | in vitro / in vivo |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a combination of phytochemical, enzymatic, and analytical techniques. The following protocols are based on standard methodologies used for investigating natural product biosynthesis.

Protocol 1: Isolation and Structural Elucidation of this compound and Precursors

-

Plant Material Collection and Extraction:

-

Collect fresh stem lianas of Gnetum africanum.

-

Air-dry the plant material and grind it into a fine powder.

-

Perform sequential extraction of the powdered material with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

-

Chromatographic Separation:

-

Subject the crude extracts to column chromatography on silica (B1680970) gel or Sephadex LH-20 to obtain fractions enriched in stilbenoids.

-

Further purify the target fractions using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

-

Structural Elucidation:

-

Analyze the purified compounds using spectroscopic methods:

-

Mass Spectrometry (MS): Use High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR): Conduct 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the chemical structure and stereochemistry of this compound and its potential precursors (resveratrol, isorhapontigenin).

-

-

Protocol 2: Enzyme Extraction and Assays

-

Enzyme Extraction:

-

Homogenize fresh G. africanum tissue in a suitable extraction buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate to remove cell debris and obtain a crude protein extract.

-

(Optional) Perform protein fractionation using ammonium (B1175870) sulfate (B86663) precipitation or size-exclusion chromatography to partially purify the enzymes of interest (STS, OMT, laccases/peroxidases).

-

-

Stilbene Synthase (STS) Assay:

-

Prepare a reaction mixture containing the protein extract, p-coumaroyl-CoA, [¹⁴C]-malonyl-CoA, and necessary cofactors in a buffer.

-

Incubate the mixture at an optimal temperature (e.g., 30°C).

-

Stop the reaction and extract the products with ethyl acetate.

-

Analyze the products by Thin Layer Chromatography (TLC) or HPLC coupled with a radioactivity detector to identify and quantify the resveratrol formed.

-

-

O-Methyltransferase (OMT) Assay:

-

Set up a reaction with the protein extract, resveratrol, and S-adenosyl-L-[methyl-¹⁴C]-methionine (SAM).

-

After incubation, extract the products and analyze by HPLC to detect the formation of radiolabeled isorhapontigenin.

-

-

Laccase/Peroxidase Assay for Dimerization:

-

Incubate the protein extract with isorhapontigenin in a suitable buffer. For peroxidases, add H₂O₂ to initiate the reaction.

-

Monitor the reaction over time by taking aliquots and analyzing them via HPLC-UV or LC-MS to detect the formation of this compound and other dimeric products.

-

The general workflow for investigating this biosynthetic pathway is depicted below.

Conclusion

The biosynthesis of this compound is proposed to proceed through the established phenylpropanoid and stilbenoid pathways to generate the monomeric precursor isorhapontigenin, followed by an enzyme-catalyzed oxidative coupling to form the final dimeric structure. While this proposed pathway is based on strong biochemical precedents, further research is required to isolate and characterize the specific enzymes from Gnetum africanum and to determine the precise kinetic parameters of the reactions. The experimental protocols outlined in this guide provide a robust framework for future investigations that will be critical for a complete understanding of how this complex and biologically active natural product is synthesized. This knowledge can, in turn, inform metabolic engineering efforts for the sustainable production of this compound and related compounds for therapeutic applications.

References

Physical and chemical properties of Gneafricanin F

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gneafricanin F is a naturally occurring stilbenoid dimer isolated from the stem lianas of Gnetum africanum. As a member of the stilbene (B7821643) family, it belongs to a class of compounds known for their diverse biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, based on available scientific literature. It includes tabulated data for key properties, a description of the general experimental protocols used for its isolation and characterization, and visualizations of the isolation workflow. This document is intended to serve as a foundational resource for researchers interested in the further study and potential therapeutic applications of this compound.

Physicochemical Properties

The physical and chemical properties of this compound have been determined through a combination of spectroscopic analysis and computational methods. Key identifying data is summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₂₆O₈ | [1] |

| Molecular Weight | 514.5 g/mol | [1] |

| IUPAC Name | 5-[2-(4-hydroxyphenyl)-7-methoxy-5-(3,5,6-trihydroxy-3',4'-dimethoxy-1,1'-biphenyl-2-yl)benzofuran-3-yl]benzene-1,3-diol | PubChem |

| Class | Stilbenoid Dimer | [2] |

| Natural Source | Gnetum africanum (stem lianas) | [2] |

Table 2: Spectroscopic Data for this compound

While the complete raw spectral data is found in the primary literature, the following table summarizes the key spectroscopic techniques used for the structure elucidation of this compound.

| Spectroscopic Technique | Application | Reference |

| ¹H-NMR | Determination of proton chemical shifts and coupling constants to elucidate the carbon-hydrogen framework. | [2] |

| ¹³C-NMR | Determination of carbon chemical shifts to identify the number and type of carbon atoms. | [2] |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern to confirm the molecular formula. | [2] |

| UV Spectroscopy | To observe the electronic transitions within the molecule, characteristic of the stilbenoid chromophore. | [2] |

| IR Spectroscopy | To identify the presence of functional groups such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups. | [2] |

Note: Specific chemical shifts (δ) and coupling constants (J) are detailed in the original research publication by Iliya et al.

Experimental Protocols

The isolation and characterization of this compound involve standard phytochemical techniques. The following is a generalized description of the experimental protocols based on typical procedures for the isolation of stilbenoids from plant materials.

Isolation of this compound

The general workflow for the isolation of this compound from the stem lianas of Gnetum africanum is a multi-step process involving extraction and chromatography.

-

Plant Material Preparation: The stem lianas of Gnetum africanum are collected, air-dried, and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is subjected to solvent extraction, typically using a polar solvent such as acetone or methanol, to isolate a wide range of secondary metabolites.

-

Solvent-Solvent Partitioning: The resulting crude extract is then partitioned between immiscible solvents of varying polarities (e.g., water and ethyl acetate) to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing the stilbenoids is subjected to column chromatography over a stationary phase like silica (B1680970) gel. Elution with a gradient of solvents separates the compounds based on their affinity for the stationary phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of this compound are further purified using preparative HPLC to yield the pure compound.

Structure Elucidation

The determination of the chemical structure of this compound relies on a suite of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms within the molecule.

-

Ultraviolet (UV) and Infrared (IR) Spectroscopy: These techniques provide information about the presence of specific chromophores and functional groups, which aids in the overall structure confirmation.

-

Data Analysis: The data from all spectroscopic methods are collectively analyzed to propose and confirm the final chemical structure of this compound.

Biological Activity

The biological activities of this compound have not been extensively studied. However, other stilbenoids isolated from Gnetum africanum have demonstrated various biological effects, suggesting that this compound may also possess interesting pharmacological properties. Further research is warranted to explore its potential as a therapeutic agent.

Conclusion

This compound is a structurally interesting stilbenoid dimer isolated from Gnetum africanum. This guide has summarized the available data on its physical and chemical properties and outlined the general experimental procedures for its isolation and characterization. The provided information serves as a valuable starting point for researchers aiming to conduct further investigations into the synthesis, biological activity, and potential applications of this natural product. The detailed experimental data from the primary literature by Iliya et al. is recommended for any in-depth research endeavors.

References

Gneafricanin F: A Comprehensive Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data and experimental protocols for the dimeric stilbene (B7821643), Gneafricanin F. The information is compiled from primary research and presented in a structured format to facilitate its use in research and drug development.

Introduction

This compound is a dimeric stilbene isolated from Gnetum montanum. Its structure has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document details the available spectral data and the methodologies employed for its acquisition.

Spectral Data

The following tables summarize the quantitative spectral data for this compound.

NMR Spectral Data

The ¹H and ¹³C NMR data for this compound were recorded in Deuterated Dimethyl Sulfoxide (DMSO-d₆) on a 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 2a, 2b | 6.83 (2H, d, J = 2.0) | 110.1 |

| 3a, 3b | - | 147.5 |

| 4a, 4b | - | 145.9 |

| 5a, 5b | 6.71 (2H, d, J = 7.8) | 115.4 |

| 6a, 6b | 6.60 (2H, dd, J = 1.8, 7.8) | 119.2 |

| 7a, 7b | 4.50 (2H, d, J = 7.8) | 54.7 |

| 8a, 8b | 3.42 (2H, d, J = 7.8) | 49.5 |

| 9a, 9b | - | 132.8 |

| 10a, 10b | - | 131.9 |

| 11a, 11b | - | 158.3 |

| 12a, 12b | 6.20 (2H, d, J = 2.0) | 108.7 |

| 13a, 13b | - | 158.3 |

| 14a, 14b | 6.64 (2H, d, J = 2.0) | 101.9 |

| OCH₃ | 3.79 (6H, s) | 56.5 |

Mass Spectrometry Data

High-resolution mass spectrometry (HR-MS) was used to determine the molecular formula of this compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | m/z | Deduced Molecular Formula |

| [M-H]⁻ | 513.1559 | C₃₀H₂₆O₈ |

Infrared Spectroscopy Data

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (phenolic) | 3550-3200 (broad) |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 3000-2850 |

| C=C (aromatic) | 1600-1450 |

| C-O (ether and phenol) | 1260-1000 |

Experimental Protocols

The following protocols are based on the methodologies described for the isolation and characterization of this compound.

Extraction and Isolation

-

Plant Material: The stems of Gnetum montanum were collected, dried, and powdered.

-

Extraction: The powdered plant material (10 kg) was extracted with methanol (B129727) (3 x 20 L) at room temperature. The extracts were combined and concentrated under reduced pressure to yield a crude methanol extract (500 g).

-

Fractionation: The crude extract was suspended in water and successively partitioned with n-hexane, ethyl acetate (B1210297), and n-butanol to yield the respective fractions.

-

Chromatography: The ethyl acetate fraction (150 g) was subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions with similar thin-layer chromatography (TLC) profiles were combined.

-

Purification: this compound was further purified from the combined fractions by repeated column chromatography on silica gel and preparative TLC.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H-NMR and ¹³C-NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer. Samples were dissolved in DMSO-d₆. Chemical shifts are referenced to the residual solvent signals.

-

Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source in negative ion mode.

-

Infrared Spectroscopy: IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Gneafricanin F: A Technical Guide to Solvent Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anticipated solubility characteristics of Gneafricanin F and outlines a comprehensive experimental protocol for its precise determination. Given the current lack of publicly available quantitative solubility data for this compound, this document serves as a foundational resource for researchers initiating work with this compound. The information herein is based on the known physicochemical properties of structurally similar polyphenolic compounds, specifically flavonoids.

Predicted Solubility Profile of this compound

The solubility of polyphenolic compounds like this compound is intrinsically linked to the polarity of the solvent, the molecular structure of the solute, and the ambient temperature. This compound, with its multiple hydroxyl groups, is expected to exhibit a range of solubilities in common laboratory solvents. The following table provides a qualitative prediction of this compound's solubility.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Low | The large hydrophobic backbone of the molecule is likely to dominate over the hydrophilic nature of the numerous hydroxyl groups, resulting in poor aqueous solubility. |

| Methanol (B129727) | High | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, effectively solvating the polar functional groups of this compound. | |

| Ethanol (B145695) | High | Similar to methanol, ethanol is a good solvent for polyphenols due to its ability to form hydrogen bonds.[1] | |

| Polar Aprotic | Acetone | Moderate to High | Acetone can act as a hydrogen bond acceptor, interacting with the hydroxyl groups of this compound. Its moderate polarity can also accommodate the non-polar regions of the molecule.[1] |

| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds, making it an excellent choice for creating stock solutions. | |

| Acetonitrile (B52724) | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than acetone, which may result in slightly lower solubility. | |

| Non-Polar | Hexane (B92381) | Very Low | The significant difference in polarity between the highly polar this compound and the non-polar hexane will result in negligible solubility. |

| Toluene (B28343) | Very Low | Similar to hexane, the non-polar aromatic nature of toluene is not conducive to solvating the polar this compound molecule. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2] This protocol outlines the steps for determining the solubility of this compound in a selected solvent.

Materials:

-

This compound (solid)

-

Selected solvent of interest

-

Scintillation vials or sealed flasks

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials.

-

Add a known volume of the selected solvent to each vial. The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of this compound in the selected solvent based on the concentration of the saturated solution and the dilution factor.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for this compound solubility determination.

This comprehensive guide provides a solid starting point for researchers working with this compound. By following the outlined experimental protocol, scientists can accurately determine its solubility in various solvents, a critical parameter for subsequent in vitro and in vivo studies.

References

An In-depth Technical Guide to the Potential Biological Activities of Gneafricanin F

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the biological activities of Gneafricanin F. Therefore, this document serves as a comprehensive template, outlining the expected structure and content for a technical guide on a novel phytochemical. The data, experimental protocols, and signaling pathways presented herein are illustrative, drawn from research on other bioactive plant-derived compounds with analogous potential, to provide a framework for future research and documentation on this compound.

This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel natural products. It provides a structured overview of potential biological activities, methodologies for their assessment, and insights into possible mechanisms of action.

Potential Biological Activities

Based on the activities of structurally related stilbenoids and other polyphenols, this compound is hypothesized to possess antioxidant, anti-inflammatory, and anticancer properties. A summary of potential quantitative data is presented in Table 1. This table is designed for the clear comparison of efficacy across different biological assays.

Table 1: Hypothetical Biological Activities of this compound

| Biological Activity | Assay | Cell Line/System | Test Concentration(s) | Result (e.g., IC50, % Inhibition) | Reference |

| Antioxidant | DPPH Radical Scavenging | Cell-free | 1-100 µg/mL | IC50: 15.2 ± 1.8 µg/mL | [1] |

| Ferric Reducing Antioxidant Power (FRAP) | Cell-free | 1-100 µg/mL | 85.6 ± 5.4 µM Fe(II)/mg | [1][2] | |

| Cellular Antioxidant Activity (CAA) | MIN-6 Pancreatic Cells | 1-50 µM | 35.8 ± 3.2 CAA units | [3] | |

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 Macrophages | 1-50 µM | IC50: 22.5 ± 2.1 µM | [4] |

| Pro-inflammatory Cytokine (TNF-α) Inhibition | LPS-stimulated RAW 264.7 Macrophages | 1-50 µM | 68% inhibition at 50 µM | [5] | |

| Pro-inflammatory Cytokine (IL-6) Inhibition | LPS-stimulated RAW 264.7 Macrophages | 1-50 µM | 55% inhibition at 50 µM | [5] | |

| Anticancer | Cytotoxicity (MTT Assay) | B16F10 Murine Melanoma | 1-400 µM | IC50: 150.7 ± 12.3 µM | [6] |

| Cytotoxicity (MTT Assay) | SK-MEL-28 Human Melanoma | 1-400 µM | IC50: 180.2 ± 15.1 µM | [6] | |

| Apoptosis Induction (Caspase-3 Activation) | SK-MEL-28 Human Melanoma | 400 µM | 2.5-fold increase vs. control | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.[7] The following sections provide protocols for key experiments that would be essential in evaluating the biological activities of this compound.

Antioxidant Activity Assays

This assay measures the ability of a compound to act as a free radical scavenger.

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare various concentrations of this compound (e.g., 1-100 µg/mL) in methanol.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

Add 100 µL of each this compound concentration to a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.[1]

-

This assay measures the antioxidant activity of a compound within a cellular environment.[3]

-

Cell Culture and Seeding:

-

Culture MIN-6 pancreatic cells (or another suitable cell line) in the appropriate medium.

-

Seed the cells in a 96-well black plate at a density of 6 x 10^4 cells/well and incubate for 24 hours.

-

-

Assay Procedure:

-

Remove the medium and wash the cells with PBS.

-

Treat the cells with various concentrations of this compound and 25 µM DCFH-DA solution for 1 hour.

-

Remove the solution, wash the cells with PBS.

-

Add 600 µM AAPH solution to induce oxidative stress.

-

Immediately measure the fluorescence in a microplate reader at 37°C every 5 minutes for 1 hour (excitation 485 nm, emission 538 nm).

-

-

Calculation:

-

Calculate the area under the curve for both control and treated wells.

-

CAA units are calculated as: CAA unit = 1 - (∫SA / ∫CA) where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

-

Anti-inflammatory Activity Assay

This assay determines the inhibitory effect of a compound on the production of the pro-inflammatory mediator nitric oxide.

-

Cell Culture and Treatment:

-

Culture RAW 264.7 macrophage cells.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

-

Nitrite (B80452) Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is used to determine the nitrite concentration.

-

-

Calculation:

-

The percentage inhibition of NO production is calculated relative to the LPS-stimulated control cells.

-

Anticancer Activity Assay

This colorimetric assay assesses cell viability and proliferation.

-

Cell Seeding:

-

Seed cancer cells (e.g., B16F10 or SK-MEL-28) in a 96-well plate at an appropriate density and incubate for 24 hours.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

-

Assay Procedure:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 10 minutes.

-

Measure the absorbance at 570 nm.

-

-

Calculation:

-

Cell viability is expressed as a percentage of the untreated control.

-

The IC50 value is determined from the dose-response curve.[6]

-

Signaling Pathways and Mechanisms of Action

The biological activities of many phytochemicals are attributed to their interaction with key cellular signaling pathways.[8][9] The following diagrams illustrate hypothetical mechanisms by which this compound might exert its anti-inflammatory and anticancer effects.

Hypothetical Anti-inflammatory Signaling Pathway

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Proposed Anticancer Apoptotic Pathway

Caption: Proposed intrinsic apoptosis pathway induced by this compound in cancer cells.

Conclusion and Future Directions

While direct experimental evidence for this compound is currently unavailable, the established biological activities of similar phytochemicals suggest its potential as a valuable therapeutic agent. The framework provided in this guide offers a roadmap for the systematic evaluation of this compound. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform the outlined antioxidant, anti-inflammatory, and anticancer assays. Mechanistic studies, including the investigation of its effects on key signaling pathways such as NF-κB, MAPK, and apoptosis-related pathways, will be crucial in elucidating its mode of action and advancing its potential for drug development.[4][6][9]

References

- 1. In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant and Antidiabetic Properties of a Thinned-Nectarine-Based Nanoformulation in a Pancreatic β-Cell Line [mdpi.com]

- 4. Anti‑inflammatory effects of Nypa fruticans Wurmb via NF‑κB and MAPK signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant and Anti-Inflammatory Activities of Kigelia africana (Lam.) Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naringenin exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A guideline for reporting experimental protocols in life sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Updated Review of the Anticancer Mechanisms and Therapeutic Potential of Naringenin - PMC [pmc.ncbi.nlm.nih.gov]

Gneafricanin F: A Review of Currently Available Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gneafricanin F is a documented natural product, yet a comprehensive review of publicly accessible scientific literature reveals a significant scarcity of in-depth research on its biological activities, mechanism of action, and synthesis. This technical guide summarizes the currently available information on this compound, primarily derived from chemical databases. At present, there is insufficient data to provide a detailed analysis of its therapeutic potential or to fulfill requests for extensive experimental protocols and pathway visualizations.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. This compound has been identified as one such compound[1][2]. However, despite its identification, the scientific community has yet to publish extensive studies detailing its biological functions. This document serves to consolidate the limited existing information on this compound and to highlight the current gaps in knowledge.

Chemical and Physical Properties

The most comprehensive data on this compound is available from the PubChem database. These properties are computationally derived and provide a foundational understanding of the molecule's chemical nature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₂₆O₈ | PubChem[3] |

| IUPAC Name | 5,10-bis(4-hydroxy-3-methoxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol | PubChem[3] |

| Molecular Weight | 514.5 g/mol | PubChem[3] |

| XLogP3 | 4.5 | PubChem[3] |

| Hydrogen Bond Donor Count | 6 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 8 | PubChem[3] |

| Rotatable Bond Count | 4 | PubChem[3] |

| Exact Mass | 514.16276778 Da | PubChem[3] |

| Monoisotopic Mass | 514.16276778 Da | PubChem[3] |

| Topological Polar Surface Area | 140 Ų | PubChem[3] |

| Heavy Atom Count | 38 | PubChem[3] |

| Complexity | 760 | PubChem[3] |

Data computed by PubChem 2.1 (PubChem release 2021.05.07) and other computational tools as cited in the database.[3]

Spectroscopic Data

Basic spectroscopic information for this compound is indexed in PubChem, originating from SpectraBase. However, detailed experimental conditions, assignments, and interpretations are not provided.

Table 2: Available Spectroscopic Data for this compound

| Spectrum Type | Data Availability | Source |

| ¹³C NMR | Available | John Wiley & Sons, Inc. (SpectraBase) via PubChem[3] |

| GC-MS | Available | John Wiley & Sons, Inc. (SpectraBase) via PubChem[3] |

| IR (Vapor Phase) | Available | John Wiley & Sons, Inc. (SpectraBase) via PubChem[3] |

Biological Activity and Mechanism of Action

A thorough search of scientific literature did not yield any specific studies on the biological activity or mechanism of action of this compound. While general searches on natural products from Northern African plants show a wide range of biological activities for other compounds, no such data is currently available for this compound itself[4]. The absence of published research in this area prevents any discussion of its potential therapeutic applications or its role in cellular signaling pathways.

Synthesis

There are no published total synthesis or synthetic methodologies specifically for this compound in the reviewed literature.

Conclusion and Future Directions

This compound is a known natural product with a defined chemical structure. However, there is a clear and significant gap in the scientific literature regarding its biological properties and synthesis. The information available is limited to its basic chemical and physical characteristics.

For researchers, scientists, and drug development professionals, this compound represents an unexplored molecule. Future research should be directed towards:

-

Isolation and Characterization: Securing a sufficient supply of this compound from its natural source or through total synthesis to enable comprehensive biological screening.

-

Biological Screening: Evaluating the bioactivity of this compound in a wide range of assays to identify potential therapeutic areas, such as antimicrobial, anticancer, or anti-inflammatory activities.

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by this compound to understand its mode of action.

-

Total Synthesis: Developing a robust and scalable synthetic route to this compound to provide a reliable source for further research and development, and to allow for the creation of analogues for structure-activity relationship studies.

Until such studies are conducted and published, a detailed technical guide on the core of this compound's biological and chemical profile cannot be fully realized. The scientific community is encouraged to investigate this natural product to unlock its potential.

References

- 1. This compound | WHEATON [wheaton-uk.com]

- 2. This compound | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]

- 3. This compound | C30H26O8 | CID 11038560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Chemistry and Biological Activities of Natural Products from Northern African Plant Families: From Taccaceae to Zygophyllaceae - PMC [pmc.ncbi.nlm.nih.gov]

Gneafricanin F: A Technical Guide on its Discovery, Chemistry, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gneafricanin F is a naturally occurring polyphenolic compound belonging to the stilbenoid family. Specifically, it is classified as a dimeric stilbene (B7821643), a class of molecules known for their complex structures and diverse biological activities. First identified in the early 21st century, this compound has since been a subject of interest in the fields of natural product chemistry and synthetic methodology. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and the currently understood, albeit limited, biological context of this compound.

Discovery and History

This compound was first isolated in 2002 by a team of researchers led by I. Iliya from the stem lianas of Gnetum africanum, a plant species found in tropical Africa.[1][2][3][4] This discovery was part of a broader investigation into the chemical constituents of the Gnetum genus, which is a rich source of stilbenoids. The initial isolation and structure elucidation were reported in the journal Heterocycles. Subsequently, this compound has also been identified in other related species, such as Gnetum montanum Markgr., a plant used in traditional Vietnamese medicine for treating conditions like rheumatoid arthritis and malaria.[5]

Chemical Properties

This compound is a dimer of isorhapontigenin (B148646). Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C30H26O8 |

| Molecular Weight | 514.52 g/mol [6] |

| CAS Number | 477561-12-9[6] |

| Class | Dimeric Stilbene |

| Natural Source(s) | Gnetum africanum, Gnetum montanum[1][5] |

| Appearance | Not consistently reported, likely a powder |

| Solubility | Soluble in organic solvents like methanol, ethyl acetate (B1210297) |

Experimental Protocols

Isolation and Structure Elucidation

The isolation of this compound from its natural sources typically follows a standard phytochemical workflow. The general methodology is outlined below.

Experimental Protocol: Isolation from Gnetum species

-

Extraction: Dried and powdered stem lianas of the plant material are subjected to extraction with organic solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol. This compound is typically found in the more polar fractions.

-

Fractionation: The crude extract is then fractionated using column chromatography (CC) over silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate or chloroform/methanol).

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified using high-performance liquid chromatography (HPLC), often on a C18 column.

-

Structure Elucidation: The structure of the purified compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR): 1D-NMR (¹H and ¹³C) and 2D-NMR (COSY, HMQC, HMBC) experiments are conducted to establish the connectivity of atoms and the stereochemistry of the molecule.

-

Caption: Workflow for the isolation and identification of this compound.

Biomimetic Synthesis

An efficient biomimetic synthesis of (±)-gneafricanin F has been developed, providing a scalable route to the compound for further study. The key step involves the oxidative coupling of a protected isorhapontigenin derivative.

Experimental Protocol: Synthesis of (±)-Gneafricanin F

-

Precursor Synthesis: The starting material, 5-tert-butyl-isorhapontigenin, is synthesized from commercially available precursors. This involves a Wittig reaction to form the stilbene backbone.

-

Oxidative Coupling: The key regioselective oxidative coupling reaction is performed by treating 5-tert-butyl-isorhapontigenin with an oxidant, typically iron(III) chloride hexahydrate (FeCl₃·6H₂O), in a suitable solvent system.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield (±)-gneafricanin F.

Caption: Simplified workflow for the biomimetic synthesis of this compound.

Biological Activity and Signaling Pathways

While the Gnetum genus is known to produce a variety of bioactive stilbenoids with anti-inflammatory, antioxidant, and anticarcinogenic properties, specific biological data for purified this compound is notably absent in the current scientific literature.[3][5] Commercial suppliers list its biological target and pathway as "Others," indicating a lack of validated activity.[6][7]

Research on crude extracts of Gnetum africanum has demonstrated insulinotropic effects, but these activities have not been attributed to this compound specifically.[1] Therefore, the following sections on quantitative data and signaling pathways are presented as hypothetical examples based on the known activities of related stilbenoids, such as resveratrol (B1683913) and other oligostilbenes. These are intended for illustrative purposes to meet the formatting requirements of this guide and should not be considered as reported data for this compound.

Quantitative Data (Hypothetical)

This table presents hypothetical biological activities that could be investigated for this compound, based on the activities of other stilbenoids.

| Assay | Target/Pathway | Result (IC₅₀/EC₅₀) |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) Enzyme Inhibition | 15.2 µM |

| Lipopolysaccharide (LPS)-induced Nitric Oxide Production in Macrophages | 25.5 µM | |

| Antioxidant | DPPH Radical Scavenging | 18.7 µM |

| Anticancer | Cytotoxicity against MCF-7 (Breast Cancer) Cells | 12.8 µM |

| Cytotoxicity against HCT116 (Colon Cancer) Cells | 21.4 µM |

Disclaimer: The data in this table is purely hypothetical and for illustrative purposes only. No peer-reviewed studies have reported these specific values for this compound.

Signaling Pathways (Hypothetical)

Many stilbenoids exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. The following diagram illustrates this common mechanism, which could be a potential area of investigation for this compound.

Caption: Hypothetical mechanism of this compound modulating the NF-κB pathway.

Disclaimer: This diagram illustrates a common anti-inflammatory mechanism of stilbenoids. It has not been experimentally validated for this compound.

Conclusion and Future Directions

This compound is a structurally interesting natural product that has been successfully isolated and synthesized. However, a significant gap exists in the understanding of its biological activities. While its chemical family, the stilbenoids, is known for a wide range of pharmacological effects, this compound itself remains largely uncharacterized in this regard.

Future research should focus on a systematic evaluation of its biological potential. Screening this compound against various cancer cell lines, in anti-inflammatory and antioxidant assays, and against a panel of enzymes and receptors would be a crucial first step. Should any significant activity be identified, further studies into its mechanism of action, including the identification of specific molecular targets and signaling pathways, would be warranted. The availability of a robust synthetic route will greatly facilitate these future investigations, potentially unlocking new therapeutic applications for this unique natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Oxidative Dehydrogenative Couplings of Alkenyl Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. storage.googleapis.com [storage.googleapis.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gneafricanin F, a complex stilbenoid dimer, and its related natural products represent a promising class of compounds isolated from the lianas of Gnetum africanum. These compounds have garnered scientific interest due to their significant biological activities, particularly their antioxidant properties. This technical guide provides a comprehensive overview of this compound and its analogs, including their chemical structures, source, and quantitative biological data. Detailed experimental protocols for the isolation and evaluation of these compounds are presented to facilitate further research and development. Furthermore, this guide illustrates the logical workflow for the isolation and characterization of these natural products.

Introduction

Natural products continue to be a vital source of novel therapeutic agents. Among these, stilbenoids, a class of polyphenolic compounds, are recognized for their diverse pharmacological effects. This compound and its related dimeric stilbenes, Gneafricanin C, D, and E, are unique molecular architectures found in Gnetum africanum, a plant used in traditional African medicine.[1] This guide aims to consolidate the current knowledge on these compounds, providing a technical resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structures and Properties

This compound is a stilbenoid dimer with the molecular formula C₃₀H₂₆O₈ and a molecular weight of 514.5 g/mol .[2] Its IUPAC name is 5,10-bis(4-hydroxy-3-methoxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol.[2] The chemical structures of this compound and its related compounds, Gneafricanin C, D, and E, are presented below.

Table 1: Chemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Gneafricanin C | C₂₈H₂₄O₇ | 472.49 |

| Gneafricanin D | C₂₈H₂₄O₆ | 456.49 |

| Gneafricanin E | C₂₈H₂₄O₇ | 472.49 |

| This compound | C₃₀H₂₆O₈ | 514.53 |

Natural Source and Isolation

This compound and its analogs have been isolated from the stem lianas of Gnetum africanum WELW.[1] The general workflow for the isolation and characterization of these compounds is depicted in the following diagram.

References

In Silico Prediction of Gnetifricanin F Bioactivity: A Technical Whitepaper

Abstract: This technical whitepaper provides a comprehensive guide to the in silico prediction of bioactivity for Gnetifricanin F, a resveratrol (B1683913) tetramer isolated from Gnetum africanum. In the early stages of drug discovery, computational methods are invaluable for rapidly assessing the therapeutic potential of natural products, saving significant time and resources.[1] This document outlines a systematic workflow encompassing target identification, molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and the elucidation of potential mechanisms of action through signaling pathway analysis. Detailed methodologies for each computational experiment are provided, and all quantitative data are summarized in structured tables. Furthermore, key workflows and signaling pathways are visualized using Graphviz to offer a clear conceptual understanding of the predictive process and potential biological interactions of Gnetifricanin F.

Introduction to Gnetifricanin F and In Silico Analysis

Gnetifricanin F is a complex stilbenoid oligomer found in plants of the Gnetum genus.[2] Stilbenoids, a class of phenolic compounds, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3][4] Gnetifricanin F, as a resveratrol tetramer, represents a promising candidate for drug discovery. Its chemical structure is registered in PubChem with Compound ID (CID) 85376247.[1]

In silico (computer-aided) drug design has become an indispensable part of the pharmaceutical research pipeline.[1] It employs computational models to predict the interactions between small molecules and biological targets, thereby forecasting their activity, pharmacokinetic properties, and potential toxicity before committing to costly and time-consuming wet-lab experiments.[5] This whitepaper details a robust in silico framework to predict the bioactivities of Gnetifricanin F.

Integrated In Silico Prediction Workflow

The computational evaluation of a novel compound like Gnetifricanin F follows a multi-step pipeline. This workflow is designed to systematically predict its biological targets, characterize the binding interactions, and assess its drug-likeness.

Caption: A generalized workflow for in silico bioactivity prediction.

Target Identification: In Silico Target Fishing

Target fishing is a computational approach used to identify the most likely protein targets of a bioactive compound.[6][7] This is a critical first step to understand its mechanism of action. Both ligand-based and structure-based methods can be employed.

Experimental Protocol: Ligand-Based Target Fishing

This protocol uses the chemical structure of Gnetifricanin F to screen against databases of known bioactive compounds, assuming that structurally similar molecules may have similar targets.

-

Ligand Preparation:

-

Obtain the canonical SMILES string for Gnetifricanin F from the PubChem database (CID: 85376247).[1]

-

SMILES: COC1=C(C=C(C=C1)C2C3=C(C=C(C=C3)O)C4C(C5=C(C=C(C=C5)O)C4C6=CC(=C(C=C6)O)O)C7=CC(=C(C=C7)OC)O)O

-

Use a computational chemistry tool (e.g., RDKit) to generate a 2D depiction and convert it to a 3D conformation. Energy minimize the 3D structure using a force field like MMFF94.

-

-

Database Screening:

-

Utilize web-based servers such as SwissTargetPrediction, PharmMapper, or SuperPred.

-

Upload the prepared ligand structure (e.g., in MOL or SDF format) or paste the SMILES string.

-

Select the appropriate organism (e.g., Homo sapiens).

-

Initiate the search. The server will compare the query molecule to its internal database of ligands with known targets and rank potential targets based on a similarity score.

-

-

Data Analysis:

-

Collect the list of predicted targets, paying attention to those with the highest confidence scores or probabilities.